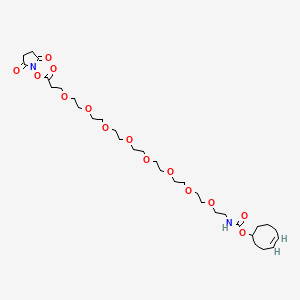

TCO-PEG8-NHS ester

Description

BenchChem offers high-quality TCO-PEG8-NHS ester suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about TCO-PEG8-NHS ester including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(2,5-dioxopyrrolidin-1-yl) 3-[2-[2-[2-[2-[2-[2-[2-[2-[[(4E)-cyclooct-4-en-1-yl]oxycarbonylamino]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C32H54N2O14/c35-29-8-9-30(36)34(29)48-31(37)10-12-39-14-16-41-18-20-43-22-24-45-26-27-46-25-23-44-21-19-42-17-15-40-13-11-33-32(38)47-28-6-4-2-1-3-5-7-28/h1-2,28H,3-27H2,(H,33,38)/b2-1+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QTIJRGCLYYSKEU-OWOJBTEDSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC=CCCC(C1)OC(=O)NCCOCCOCCOCCOCCOCCOCCOCCOCCC(=O)ON2C(=O)CCC2=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C/C=C/CCC(C1)OC(=O)NCCOCCOCCOCCOCCOCCOCCOCCOCCC(=O)ON2C(=O)CCC2=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C32H54N2O14 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

690.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Mechanistic Guide to TCO-PEG8-NHS Ester Bioconjugation

Executive Summary

This technical guide deconstructs the reaction mechanics of TCO-PEG8-NHS ester , a high-performance heterobifunctional linker used to functionalize primary amines (e.g., Lysine residues on antibodies) with Trans-Cyclooctene (TCO). This modification primes biomolecules for ultra-fast, bioorthogonal "Click" chemistry via the Inverse Electron Demand Diels-Alder (IEDDA) reaction with Tetrazines.

The following sections detail the organic chemistry governing the conjugation, the kinetic competition between aminolysis and hydrolysis, and a self-validating experimental workflow designed for high-fidelity bioconjugation.

Molecular Architecture & Functional Logic

The utility of TCO-PEG8-NHS ester is derived from its tripartite structure. Each segment plays a distinct physicochemical role:

| Component | Chemical Identity | Mechanistic Function |

| Reactive Head | NHS Ester (N-hydroxysuccinimide) | Electrophile. Targets primary amines ( |

| Spacer | PEG8 (Polyethylene Glycol, n=8) | Solubilizer. A hydrophilic linker (~35 Å length) that mitigates the hydrophobicity of the TCO group, preventing antibody aggregation and maintaining solubility in aqueous buffers. |

| Click Handle | TCO (Trans-Cyclooctene) | Dienophile. A highly strained alkene ring possessing ~26 kcal/mol of strain energy. This strain drives the kinetically rapid IEDDA reaction with Tetrazines ( |

Primary Reaction Mechanism: NHS-Amine Coupling

The conjugation of TCO-PEG8-NHS to a protein relies on Nucleophilic Acyl Substitution . This reaction is governed by the nucleophilicity of the protein's amines and the hydrolytic stability of the NHS ester.

The Chemical Pathway

-

Nucleophilic Attack: The lone pair of electrons on a primary amine (Lysine

-amine or N-terminal -

Tetrahedral Intermediate: A transient, unstable tetrahedral intermediate is formed.

-

Collapse & Release: The intermediate collapses, reforming the carbonyl double bond and expelling the N-hydroxysuccinimide (NHS) group as a leaving group.

-

Amide Bond Formation: The result is a stable, covalent amide bond linking the TCO-PEG8 moiety to the protein.

Critical Variable: pH Dependence

The reaction rate is strictly pH-dependent because only the unprotonated amine (

-

pH < 7.0: Amines are protonated (

) and chemically inert toward NHS esters. -

pH 8.0 – 8.5 (Optimal): A sufficient fraction of amines are deprotonated to drive the reaction, while the pH is not high enough to cause immediate hydrolysis of the ester.

-

pH > 9.0: The concentration of hydroxide ions (

) increases, causing hydrolysis (reaction with water) to outcompete aminolysis.

Competing Reaction: Hydrolysis

Water can also act as a nucleophile, attacking the NHS ester to form a carboxylic acid (TCO-PEG8-COOH). This is a "dead-end" side product that consumes the reagent without labeling the protein.

-

Half-life of NHS ester at pH 7.0: ~4–5 hours.[1]

Visualization: NHS-Amine Reaction Pathway

Figure 1: Mechanism of NHS-ester aminolysis showing the productive pathway (green) and the competing hydrolysis pathway (red).

Downstream Utility: The IEDDA Reaction

Once the protein is labeled with TCO, it becomes a "Click-ready" reagent. It reacts with Tetrazine-tagged molecules (e.g., fluorophores, radionuclides) via the Inverse Electron Demand Diels-Alder (IEDDA) reaction.[2][4][5]

Why TCO?

Unlike copper-catalyzed click chemistry, IEDDA is catalyst-free and proceeds extremely fast in biological media.[4] The strain energy in the TCO ring drives the reaction, releasing Nitrogen gas (

Figure 2: The IEDDA reaction pathway. The TCO-labeled protein reacts with Tetrazine to form a stable conjugate.

Optimized Experimental Protocol

This protocol is designed for labeling 1–5 mg of IgG antibody. It prioritizes the maintenance of TCO reactivity and the minimization of hydrolysis.

Materials

-

Buffer A (Reaction): 0.1 M Sodium Bicarbonate (

), pH 8.3. Must be amine-free (No Tris, Glycine). -

Buffer B (Storage): PBS, pH 7.4.

-

Solvent: Anhydrous DMSO or DMF (High purity, amine-free).

-

Reagent: TCO-PEG8-NHS Ester (Store at -20°C under argon).

Step-by-Step Workflow

-

Buffer Exchange (Critical):

-

Ensure the antibody is in an amine-free buffer. If the antibody is in Tris or contains BSA/Azide, dialyze or use a Zeba spin column to exchange into Buffer A (pH 8.3).

-

Why: Tris contains primary amines that will instantly quench the NHS ester.[3]

-

-

Reagent Preparation:

-

Equilibrate TCO-PEG8-NHS ester to room temperature before opening to prevent condensation.

-

Dissolve in anhydrous DMSO to a concentration of 10 mM.[]

-

Why: NHS esters hydrolyze rapidly in moisture.

-

-

Conjugation Reaction:

-

Add a 10- to 20-fold molar excess of TCO-PEG8-NHS to the antibody solution.

-

Calculation: For 1 mg IgG (~150 kDa, 6.6 nmol), use 66–132 nmol of TCO reagent.

-

Mix immediately but gently. Incubate for 60 minutes at Room Temperature or 4 hours at 4°C .

-

-

Quenching:

-

Add 1M Tris (pH 8.[3]0) to a final concentration of 50 mM. Incubate for 10 minutes.

-

Why: Tris provides an excess of primary amines to react with any remaining NHS ester, preventing cross-reaction during purification.

-

-

Purification:

-

Remove excess TCO linker using a Desalting Column (e.g., PD-10 or Zeba Spin, 40K MWCO) equilibrated with Buffer B (PBS).

-

Why: Free TCO linker will compete for Tetrazine in downstream applications.

-

Troubleshooting & Optimization Matrix

| Observation | Probable Cause | Corrective Action |

| Low Labeling Efficiency | Buffer pH too low (< 7.5) | Adjust reaction buffer to pH 8.3–8.5. |

| Hydrolysis of NHS ester | Use fresh anhydrous DMSO; avoid storing solvated reagent. | |

| Competing amines | Ensure buffer is free of Tris, Glycine, BSA, or Gelatin. | |

| Protein Precipitation | Over-labeling (Hydrophobicity) | Reduce molar excess (e.g., from 20x to 10x). The PEG8 spacer usually prevents this, but TCO is hydrophobic. |

| Loss of TCO Activity | TCO Isomerization | TCO can isomerize to the unreactive cis form in the presence of thiols or under UV light. Keep dark and avoid free thiols. |

Validation: How to Trust Your Conjugate

A self-validating system requires confirming that the TCO is attached and reactive.

-

UV-Vis Absorbance (Crude):

-

TCO has a weak absorbance at 261 nm (

), but it is often masked by the protein (

-

-

Tetrazine Titration (The Gold Standard):

-

React a small aliquot of the TCO-labeled antibody with a known concentration of a Tetrazine-Fluorophore (e.g., Tetrazine-Cy5).

-

Measure the fluorescence of the protein band on SDS-PAGE or use a spectrometer to quantify the consumption of Tetrazine (many Tetrazines change absorbance upon reaction).

-

Result: This confirms not just the presence of the linker, but the bio-availability of the TCO group for the click reaction.

-

-

HABA Assay (Not Applicable):

-

Note: Do not use HABA assays; they are specific for Biotin, not TCO.

-

References

-

Hermanson, G. T. (2013). Bioconjugate Techniques (3rd Edition). Academic Press. (The definitive text on NHS ester chemistry and protocols).

-

Blackman, M. L., Royzen, M., & Fox, J. M. (2008). Tetrazine Ligation: Fast Bioconjugation Based on Inverse-Electron-Demand Diels-Alder Reactivity.[2][7][8] Journal of the American Chemical Society, 130(41), 13518–13519.

-

Thermo Fisher Scientific. (n.d.). NHS Ester Reaction Chemistry and Protocol. Retrieved from Thermo Fisher Technical Resources.

-

Knall, A.-C., & Slugovc, C. (2013). Inverse electron demand Diels–Alder (IEDDA)-initiated conjugation: a (high) potential click chemistry scheme. Chemical Society Reviews, 42(12), 5131-5142.

-

BroadPharm. (n.d.). TCO-PEG-NHS Ester Product & Protocol Guide.

Sources

- 1. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - HK [thermofisher.com]

- 2. TCO PEG, TCO linker, Tetrazine reactive | BroadPharm [broadpharm.com]

- 3. furthlab.xyz [furthlab.xyz]

- 4. IEDDA: An Attractive Bioorthogonal Reaction for Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 7. TCO(axial)-PEG8-NHS ester TCO click chemistry- Conju-Probe: Enable Bioconjugation [conju-probe.com]

- 8. pubs.acs.org [pubs.acs.org]

An In-Depth Technical Guide to the Solubility and Stability of TCO-PEG8-NHS Ester: From Benchtop to Bioconjugation

For researchers, scientists, and drug development professionals venturing into the realm of bioorthogonal chemistry, the TCO-PEG8-NHS ester has emerged as a powerful tool for the precise modification of biomolecules. Its unique heterobifunctional architecture, featuring a strained trans-cyclooctene (TCO) group for exceptionally fast and selective "click" reactions with tetrazines, and an amine-reactive N-hydroxysuccinimide (NHS) ester, enables a new frontier in the construction of complex bioconjugates, including antibody-drug conjugates (ADCs). The inclusion of an 8-unit polyethylene glycol (PEG) spacer further enhances its utility by improving aqueous solubility and minimizing steric hindrance.[1][2]

This in-depth technical guide provides a comprehensive understanding of the critical parameters governing the successful use of TCO-PEG8-NHS ester: its solubility and stability. By delving into the causality behind experimental choices and providing field-proven insights, this guide empowers researchers to navigate the nuances of handling this reagent, ensuring reproducible and optimal results in their bioconjugation endeavors.

Understanding the Molecular Architecture and its Implications

The TCO-PEG8-NHS ester is a molecule designed for efficient and specific bioconjugation. Its structure can be dissected into three key functional components, each contributing to its overall properties and performance.

Caption: Functional components of the TCO-PEG8-NHS ester molecule.

The interplay between these components dictates the reagent's solubility and stability. The hydrophilic PEG spacer significantly contributes to its aqueous solubility, a desirable characteristic for reactions in biological buffers.[1] However, the NHS ester, while crucial for amine reactivity, is susceptible to hydrolysis, a key stability concern that must be carefully managed.

Solubility Profile: A Guide to Solvent Selection

The solubility of TCO-PEG8-NHS ester is a critical factor in preparing stock solutions and performing conjugation reactions. The presence of the hydrophilic PEG8 spacer renders the molecule soluble in a range of solvents.

| Solvent | Solubility | Remarks |

| Water | ≥ 100 mg/mL (144.76 mM)[3] | The hydrophilic PEG chain promotes excellent aqueous solubility, facilitating reactions in biological buffers. |

| Dimethyl Sulfoxide (DMSO) | Soluble[2][4] | A common choice for preparing high-concentration stock solutions. |

| Dimethylformamide (DMF) | Soluble[2][4] | Another suitable organic solvent for stock solution preparation. |

| Dichloromethane (DCM) | Soluble[2][4] | An option for applications requiring a less polar organic solvent. |

| Acetonitrile, THF | Soluble[5] | Mentioned as suitable solvents for related PEG-NHS esters. |

Expert Insight: While TCO-PEG8-NHS ester is soluble in aqueous buffers, it is best practice to first prepare a concentrated stock solution in a dry, water-miscible organic solvent like DMSO or DMF.[5] This stock solution can then be added to the aqueous reaction buffer containing the biomolecule to be modified. This approach minimizes the exposure of the NHS ester to the aqueous environment before the intended reaction, thereby reducing the extent of hydrolysis. When adding the organic stock solution to your aqueous buffer, ensure the final concentration of the organic solvent is low (typically <10%) to avoid denaturation of proteins.[5]

Stability: The Critical Interplay of Aminolysis and Hydrolysis

The stability of the TCO-PEG8-NHS ester is fundamentally governed by the reactivity of the NHS ester group. In an aqueous environment, the NHS ester is subject to two competing reactions: the desired aminolysis with primary amines on the target biomolecule and the undesirable hydrolysis with water.

Caption: The competition between aminolysis and hydrolysis of the NHS ester.

The rate of hydrolysis is significantly influenced by pH and temperature. Understanding these dependencies is crucial for optimizing conjugation efficiency.

The Profound Impact of pH on NHS Ester Stability

The pH of the reaction buffer is the most critical factor affecting the stability of the NHS ester. The rate of hydrolysis increases dramatically with increasing pH.[6]

| pH | Temperature (°C) | Half-life of NHS Ester |

| 7.0 | 0 | 4-5 hours[6] |

| 8.0 | 4 | ~1 hour |

| 8.6 | 4 | 10 minutes[6] |

While the desired aminolysis reaction is also pH-dependent and generally more efficient at slightly alkaline pH (7.2-8.5), this range represents a compromise to maintain a reasonable half-life for the NHS ester.[5] At pH values above 8.5, the rate of hydrolysis becomes so rapid that it can significantly reduce the yield of the desired conjugate.[5]

Temperature and Moisture: Critical Storage and Handling Considerations

TCO-PEG8-NHS ester is sensitive to both temperature and moisture.[7] For long-term storage, it is imperative to keep the reagent at -20°C in a desiccated environment.[2][4] When taking the reagent out of cold storage, it is crucial to allow the vial to equilibrate to room temperature before opening. This prevents condensation of atmospheric moisture onto the compound, which would lead to hydrolysis of the NHS ester.[5]

Expert Insight: Never prepare stock solutions of TCO-PEG8-NHS ester for long-term storage. The NHS ester moiety readily hydrolyzes in the presence of even trace amounts of water in the solvent.[5] Always prepare fresh solutions immediately before use and discard any unused portion of the reconstituted reagent.

Experimental Protocols: A Step-by-Step Guide to Successful Conjugation

This section provides a detailed, self-validating protocol for the conjugation of TCO-PEG8-NHS ester to a model protein, such as an antibody. The causality behind each step is explained to provide a deeper understanding of the process.

Protocol: Antibody Conjugation with TCO-PEG8-NHS Ester

This protocol is a general guideline and may require optimization for specific antibodies and applications.

Caption: A typical workflow for conjugating TCO-PEG8-NHS ester to an antibody.

Materials:

-

Antibody in an appropriate buffer

-

TCO-PEG8-NHS ester

-

Amine-free reaction buffer (e.g., Phosphate-Buffered Saline, PBS, pH 7.2-8.0)

-

Anhydrous DMSO or DMF

-

Quenching buffer (optional, e.g., 1 M Tris-HCl, pH 8.0)

-

Desalting columns or dialysis cassettes

Procedure:

-

Antibody Preparation:

-

Rationale: The antibody solution must be free of any primary amine-containing substances (e.g., Tris buffer, glycine, sodium azide) as these will compete with the antibody for reaction with the NHS ester.[5]

-

Action: Perform a buffer exchange of the antibody solution into the amine-free reaction buffer (e.g., PBS, pH 7.2-8.0) using a desalting column or dialysis.

-

Action: Adjust the antibody concentration to a suitable level (e.g., 1-10 mg/mL).

-

-

TCO-PEG8-NHS Ester Solution Preparation:

-

Rationale: To prevent premature hydrolysis, the reagent vial must be at room temperature before opening, and the solution should be prepared immediately before use.[5]

-

Action: Allow the vial of TCO-PEG8-NHS ester to warm to room temperature.

-

Action: Prepare a 10 mM stock solution by dissolving the required amount of the ester in anhydrous DMSO or DMF. For example, to prepare 1 mL of a 10 mM solution of TCO-PEG8-NHS ester (MW: 690.78 g/mol ), dissolve 6.91 mg in 1 mL of anhydrous DMSO.

-

-

Conjugation Reaction:

-

Rationale: The molar ratio of the NHS ester to the antibody will determine the degree of labeling. A molar excess of the ester is required to drive the reaction to completion and to account for hydrolysis.[8] The optimal ratio should be determined empirically for each antibody.

-

Action: Add a 10- to 20-fold molar excess of the TCO-PEG8-NHS ester stock solution to the antibody solution.

-

Action: Gently mix and incubate the reaction for 30-60 minutes at room temperature or for 2 hours at 4°C.

-

-

Quenching the Reaction (Optional):

-

Rationale: To stop the reaction and consume any unreacted NHS ester, a primary amine-containing buffer can be added.

-

Action: Add a quenching buffer (e.g., 1 M Tris-HCl, pH 8.0) to a final concentration of 50-100 mM. Incubate for 15-30 minutes.

-

-

Purification of the Conjugate:

-

Rationale: It is essential to remove unreacted TCO-PEG8-NHS ester and the N-hydroxysuccinimide byproduct from the conjugated antibody.

-

Action: Purify the antibody-TCO conjugate using a desalting column or dialysis against an appropriate storage buffer (e.g., PBS).

-

Characterization: Determining the Degree of Labeling (DOL)

The Degree of Labeling (DOL), which is the average number of TCO molecules conjugated per antibody, is a critical parameter for ensuring batch-to-batch consistency and for optimizing the performance of the conjugate.[9] A common method for determining the DOL involves reacting the TCO-conjugated antibody with a molar excess of a tetrazine-fluorophore and then using UV-Vis spectrophotometry.[10]

Procedure Outline:

-

React a known concentration of the purified antibody-TCO conjugate with an excess of a tetrazine-fluorophore.

-

Remove the unreacted tetrazine-fluorophore using a desalting column.

-

Measure the absorbance of the purified conjugate at 280 nm (for protein concentration) and at the maximum absorbance wavelength of the fluorophore.

-

Calculate the DOL using the Beer-Lambert law, correcting for the absorbance of the fluorophore at 280 nm.[11][12]

Conclusion: Best Practices for Success

The successful application of TCO-PEG8-NHS ester in bioconjugation hinges on a thorough understanding and careful control of its solubility and stability. By adhering to the principles and protocols outlined in this guide, researchers can confidently harness the power of this versatile reagent for the development of novel and effective bioconjugates. Remember to always prioritize the use of fresh, high-quality reagents and to meticulously control the reaction conditions, particularly pH and moisture, to minimize the impact of hydrolysis and maximize the efficiency of your conjugations. The investment in understanding these fundamental properties will undoubtedly pay dividends in the reproducibility and success of your research.

References

-

Nanocs. (n.d.). TCO PEG NHS, MW 2000, 3400, 5000, 10k, 20k. Retrieved from [Link]

-

de Almeida, V. F., et al. (2021). Covalent Immobilization of Antibodies through Tetrazine-TCO Reaction to Improve Sensitivity of ELISA Technique. Polymers, 13(24), 4412. [Link]

-

Haun, J. B. (2015). Improving TCO-Conjugated Antibody Reactivity for Bioorthogonal Pretargeting. UC Irvine. [Link]

-

Abberior Instruments. (n.d.). Degree of labeling (DOL) step by step. Retrieved from [Link]

-

Patterson, D. M., et al. (2014). Bioorthogonal Chemistry and Its Applications. ACS Chemical Biology, 9(1), 16-24. [Link]

-

Williams, A., & Ibrahim, I. T. (1981). Kinetic studies and predictions on the hydrolysis and aminolysis of esters of 2-S-phosphorylacetates. Journal of the American Chemical Society, 103(24), 7090–7095. [Link]

-

Wieczorek, M., et al. (2023). Characterization of Structurally Diverse 18F-Labeled d-TCO Derivatives as a PET Probe for Bioorthogonal Pretargeted Imaging. ACS Omega, 8(42), 39255–39265. [Link]

-

DeRisi, J. L., et al. (1996). Determining the extent of labeling for tetramethylrhodamine protein conjugates. Analytical Biochemistry, 242(1), 158-161. [Link]

-

Zhang, Y., et al. (2022). Tetrazine bioorthogonal chemistry derived in vivo imaging. Frontiers in Chemistry, 10, 976577. [Link]

-

Haun, J. B. (2015). Improving TCO-‐Conjugated Antibody Reactivity for Bioorthogonal Pretargeting. eScholarship. [Link]

-

Bezuidenhout, D. I. (2006). Kinetic Investigation of Aminolysis Reaction. University of Pretoria. [Link]

-

Wagner, M., et al. (2017). and trans-cyclooctene-functionalised polypept(o)ides for fast bioorthogonal tetrazine ligation. Polymer Chemistry, 8(38), 5929-5937. [Link]

-

G-Biosciences. (2015, November 10). How To Determine Degree of Protein Labeling. Retrieved from [Link]

-

AxisPharm. (2024, May 22). Next-Generation of Novel Antibody-Drug Conjugates: Click Chemistry ADCs. Retrieved from [Link]

-

Haun, J. B. (2015). Improving TCO-Conjugated Antibody Reactivity for Bioorthogonal Pretargeting. UC Irvine. [Link]

Sources

- 1. Kinetic studies and predictions on the hydrolysis and aminolysis of esters of 2-S-phosphorylacetates - PMC [pmc.ncbi.nlm.nih.gov]

- 2. TCO-PEG8-NHS ester, 2353409-95-5 | BroadPharm [broadpharm.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. TCO-PEG8-amine, 2353409-92-2 | BroadPharm [broadpharm.com]

- 5. broadpharm.com [broadpharm.com]

- 6. escholarship.org [escholarship.org]

- 7. documents.thermofisher.com [documents.thermofisher.com]

- 8. Covalent Immobilization of Antibodies through Tetrazine-TCO Reaction to Improve Sensitivity of ELISA Technique - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Degree of labeling (DOL) step by step [abberior.rocks]

- 10. escholarship.org [escholarship.org]

- 11. info.gbiosciences.com [info.gbiosciences.com]

- 12. How to Determine the Degree of Labeling | AAT Bioquest [aatbio.com]

An In-Depth Technical Guide to the Hydrophilicity and Application of TCO-PEG8-NHS Ester

Executive Summary

In the landscape of bioconjugation and drug development, the rational design of chemical linkers is paramount to achieving therapeutic efficacy and reliable diagnostics. TCO-PEG8-NHS ester has emerged as a critical tool, offering a trifunctional architecture that addresses core challenges in the field. This guide provides an in-depth analysis of this heterobifunctional linker, focusing on the physicochemical basis and practical implications of its defining feature: the hydrophilic eight-unit polyethylene glycol (PEG8) spacer. We will deconstruct the molecule's constituent parts, elucidate the mechanism of PEG-induced hydrophilicity, and provide field-proven protocols and troubleshooting insights for its application. This document is intended for researchers, chemists, and drug development professionals seeking to leverage advanced bioconjugation strategies to improve the performance of biologics, antibody-drug conjugates (ADCs), and diagnostic agents.

Deconstructing TCO-PEG8-NHS Ester: A Molecule Designed for Purpose

The efficacy of TCO-PEG8-NHS ester lies in the synergistic function of its three key components: an amine-reactive N-hydroxysuccinimide (NHS) ester, a bioorthogonal trans-cyclooctene (TCO) group, and a discrete-length PEG8 spacer. This design enables a powerful two-stage conjugation strategy, beginning with the stable attachment to a biomolecule and culminating in a highly selective bioorthogonal "click" reaction.

The Amine-Reactive Handle: The NHS Ester

The N-hydroxysuccinimide ester is a well-established functional group for covalently modifying biomolecules.[1][2] It reacts efficiently with primary aliphatic amines, such as the ε-amino group of lysine residues and the N-terminus of proteins, to form a stable and irreversible amide bond.[1][3]

-

Mechanism of Action: The reaction is a nucleophilic acyl substitution where the deprotonated primary amine attacks the carbonyl carbon of the ester. The N-hydroxysuccinimide is released as a leaving group.[1]

-

Causality of Reaction Conditions: The efficiency of this reaction is highly dependent on pH.[2][4] An optimal pH range of 7.2-8.5 is recommended.[5] Below this range, the primary amine is increasingly protonated (-NH3+), rendering it non-nucleophilic and halting the reaction.[2][4] Above this range, the competing reaction—hydrolysis of the NHS ester by hydroxide ions in the aqueous buffer—accelerates dramatically, reducing conjugation efficiency.[4][5][6] The half-life of an NHS ester can decrease from hours at pH 7 to mere minutes at pH 8.6.[5][6]

The Bioorthogonal Moiety: The Trans-Cyclooctene (TCO)

The trans-cyclooctene (TCO) group is the cornerstone of the linker's "click chemistry" functionality.[7] TCO is a highly strained alkene that readily participates in inverse-electron-demand Diels-Alder (IEDDA) reactions with tetrazine partners.[7][8][9]

-

Key Advantages: This reaction is classified as bioorthogonal because it proceeds rapidly and with exceptional specificity within complex biological environments, without interfering with native biochemical processes.[7][8][10] The TCO-tetrazine ligation boasts one of the fastest reaction kinetics in all of bioorthogonal chemistry, enabling efficient conjugation at low micromolar concentrations.[10][11] This obviates the need for cytotoxic copper catalysts required in other click reactions.[7]

The Hydrophilic Bridge: The Polyethylene Glycol (PEG8) Spacer

The eight-unit, discrete-length polyethylene glycol chain is the central element conferring the molecule's advantageous physicochemical properties. This spacer physically separates the biomolecule from the TCO group while fundamentally altering the solubility and in-vivo behavior of the resulting conjugate.[3][12]

-

Strategic Importance: In the development of complex biologics like ADCs, the conjugation of potent, often hydrophobic, payloads can induce aggregation, reduce solubility, and accelerate clearance from circulation.[13][][15] The incorporation of a hydrophilic PEG linker is a proven strategy to counteract these liabilities.[13][][16]

The Physicochemical Impact of the PEG8 Spacer: A Deep Dive into Hydrophilicity

The term "hydrophilic" is not merely a descriptor but a quantifiable property rooted in molecular interactions. The PEG chain's profound impact stems from its unique structure and its ability to organize water molecules.

Mechanism of PEG-Induced Solubilization

The hydrophilicity of PEG is a direct result of its chemical structure, which consists of repeating ethylene oxide units (-CH2CH2O-).[17][18] The ether oxygen atoms along the PEG backbone are electronegative and readily form hydrogen bonds with surrounding water molecules.[16][17][18] This interaction leads to the formation of a stable hydration shell around the PEG chain, effectively making the entire linker and its attached cargo highly water-soluble.[16][17][18] This property is critical for preventing the aggregation of modified proteins, which can otherwise occur when hydrophobic linkers and payloads are introduced.[10][19]

Quantitative and Qualitative Benefits of PEGylation

The inclusion of the PEG8 spacer provides several tangible advantages that can be summarized as follows:

| Feature | Technical Advantage | Consequence in Application |

| Enhanced Hydrophilicity | The PEG chain forms a hydration layer via hydrogen bonding, increasing the aqueous solubility of the entire conjugate.[3][16][20] | Prevents aggregation of hydrophobic drugs or proteins after conjugation; enables formulation in aqueous buffers without organic co-solvents.[10][][21] |

| Reduced Non-Specific Binding | The flexible, hydrated PEG chain creates a steric barrier that repels the non-specific adsorption of other proteins and biomolecules.[18][22][23] | Lowers background signal in diagnostic assays and reduces off-target interactions in therapeutic applications, improving the signal-to-noise ratio.[22][24] |

| Improved Pharmacokinetics | Increases the hydrodynamic radius of the conjugate, which can reduce renal clearance and extend circulation half-life.[16][20] | Enhances the therapeutic window and potential efficacy of protein-based drugs and ADCs. |

| Minimized Immunogenicity | The hydration shell can "mask" the linker and payload from recognition by the immune system.[3][20] | Reduces the potential for an adverse immune response to the conjugated molecule. |

| Steric Optimization | Provides physical separation between the conjugated biomolecule and the TCO moiety.[12] | Minimizes steric hindrance, ensuring the TCO group remains accessible for efficient reaction with its tetrazine partner.[12] |

Visualizing the Two-Step Bioconjugation Strategy

The use of TCO-PEG8-NHS ester involves a logical two-step workflow. First, the NHS ester is used to label the protein of interest. Second, the now TCO-functionalized protein is reacted with a tetrazine-modified molecule (e.g., a therapeutic payload, imaging agent, or surface).

Caption: Two-step conjugation workflow using TCO-PEG8-NHS ester.

Practical Application: A Validated Protocol for Protein Labeling

This protocol provides a self-validating framework for the successful labeling of a generic antibody (or other protein) with TCO-PEG8-NHS ester. The key to success is careful management of buffers, pH, and reagent handling.

Pre-Reaction Considerations: The Foundation of Success

-

Buffer Selection (Critical): The protein must be in an amine-free buffer. Buffers like Tris or glycine contain primary amines and will compete with the protein for reaction with the NHS ester, drastically reducing labeling efficiency.[25] Recommended buffers are Phosphate-Buffered Saline (PBS) or HEPES at a pH between 7.2 and 8.0.[25]

-

Reagent Preparation: TCO-PEG8-NHS ester is moisture-sensitive.[21][25] Always allow the vial to equilibrate to room temperature before opening to prevent condensation.[25] The reagent should be dissolved immediately before use in a dry, water-miscible organic solvent like DMSO or DMF.[1][12][25] Do not prepare aqueous stock solutions for storage, as the NHS ester will hydrolyze.[25]

-

Molar Excess Calculation: A 10-20 fold molar excess of the TCO-linker relative to the protein is a common starting point for achieving a low to moderate degree of labeling (DOL).[25][26] The optimal ratio must be determined empirically for each specific protein and desired outcome.

Step-by-Step Labeling Protocol

-

Protein Preparation: Prepare the antibody solution at a concentration of 1-10 mg/mL in an amine-free buffer (e.g., PBS, pH 7.4).

-

Linker Dissolution: Immediately before use, dissolve the TCO-PEG8-NHS ester in anhydrous DMSO to create a 10 mM stock solution.[25][26]

-

Reaction Initiation: Add the calculated volume of the 10 mM TCO-linker solution to the protein solution. The final concentration of DMSO in the reaction mixture should not exceed 10% (v/v) to avoid protein denaturation.[25][26]

-

Incubation: Incubate the reaction for 30-60 minutes at room temperature or for 2 hours on ice.[25][26] Incubation on ice can help slow the rate of NHS ester hydrolysis, potentially improving yields for sensitive proteins.

-

Quenching (Optional but Recommended): To stop the reaction, a quenching buffer containing a primary amine, such as 1 M Tris-HCl pH 8.0, can be added to a final concentration of 50-100 mM. This will consume any unreacted NHS ester.

-

Purification: Immediately purify the TCO-labeled protein from excess, unreacted linker and byproducts. Size-exclusion chromatography (e.g., a desalting column) or dialysis are effective methods.[25][26]

Visualizing the Experimental Workflow

Sources

- 1. glenresearch.com [glenresearch.com]

- 2. lumiprobe.com [lumiprobe.com]

- 3. PEGylation and PEGylation Reagents | BroadPharm [broadpharm.com]

- 4. interchim.fr [interchim.fr]

- 5. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - KR [thermofisher.com]

- 6. help.lumiprobe.com [help.lumiprobe.com]

- 7. TCO (trans-cyclooctene) Derivatives: The Fastest Click Reaction Reagents | TCI EUROPE N.V. [tcichemicals.com]

- 8. trans-Cyclooctene — a stable, voracious dienophile for bioorthogonal labeling - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Trans-cyclooctene—a Swiss army knife for bioorthogonal chemistry: exploring the synthesis, reactivity, and applications in biomedical breakthroughs - PMC [pmc.ncbi.nlm.nih.gov]

- 10. TCO PEG,TCO Linker - Click Chemistry Tools | AxisPharm [axispharm.com]

- 11. researchgate.net [researchgate.net]

- 12. TCO-PEG8-NHS ester, 2353409-95-5 | BroadPharm [broadpharm.com]

- 13. researchgate.net [researchgate.net]

- 15. Linker technology for ADC generation - ProteoGenix [proteogenix.science]

- 16. purepeg.com [purepeg.com]

- 17. Microstructure and Properties of Poly(ethylene glycol)-Segmented Polyurethane Antifouling Coatings after Immersion in Seawater - PMC [pmc.ncbi.nlm.nih.gov]

- 18. hydromer.com [hydromer.com]

- 19. Polyethylene Glycol (PEG) and Pegylation of Proteins | Thermo Fisher Scientific - TW [thermofisher.com]

- 20. PEGylation - Wikipedia [en.wikipedia.org]

- 21. nanocs.net [nanocs.net]

- 22. Reduction of Non-Specific Protein Adsorption Using Poly(ethylene) Glycol (PEG) Modified Polyacrylate Hydrogels In Immunoassays for Staphylococcal Enterotoxin B Detection - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Reducing Non-Specific Binding and Uptake of Nanoparticles and Improving Cell Targeting with an Antifouling PEO-b-PγMPS Copolymer Coating - PMC [pmc.ncbi.nlm.nih.gov]

- 24. researchgate.net [researchgate.net]

- 25. broadpharm.com [broadpharm.com]

- 26. Protocol for PEG NHS Reagents | AxisPharm [axispharm.com]

Methodological & Application

High-Fidelity Bioconjugation: TCO-PEG8-NHS Ester Labeling of Antibodies

Abstract

This application note provides a rigorous, field-validated protocol for conjugating TCO-PEG8-NHS ester to monoclonal antibodies (mAbs). By leveraging the ultrafast kinetics of the Inverse Electron Demand Diels-Alder (IEDDA) reaction, this method enables "click" chemistry applications in pre-targeted imaging, radioimmunotherapy, and cellular tracking. The inclusion of a PEG8 spacer is critical for maintaining antibody solubility and preserving the reactivity of the hydrophobic Trans-Cyclooctene (TCO) moiety.

Introduction: The Chemistry of Speed and Stability

The conjugation of biomolecules using TCO and Tetrazine (Tz) represents the gold standard in bioorthogonal chemistry due to its exceptional reaction rate (

However, the TCO moiety presents two specific challenges:

-

Hydrophobicity: The TCO ring is lipophilic. Direct attachment to proteins can induce aggregation or burial of the tag within the protein's hydrophobic core, rendering it inaccessible.

-

Isomerization: The reactive trans conformation is high-energy. Without proper spacing, steric strain can accelerate isomerization to the unreactive cis-cyclooctene (CCO).

Why TCO-PEG8-NHS?

The PEG8 (polyethylene glycol) spacer serves as a critical solubility bridge. It extends the TCO group away from the antibody surface, preventing "burying" and ensuring the TCO remains in the aqueous phase, accessible for the incoming Tetrazine partner. The NHS ester provides robust, site-selective attachment to surface lysine residues (

Materials and Reagents

Core Reagents[2][3]

-

TCO-PEG8-NHS Ester: (MW ~690.78 Da).[2][3][4] Store at -20°C under inert gas. Desiccate before opening.

-

Antibody (IgG): Purity >90%, concentration 1–5 mg/mL.

-

Tetrazine-Probe (for QC): e.g., Tetrazine-Cy5 or Tetrazine-PEG4-Biotin (used for quantification).

Buffers

-

Conjugation Buffer: 1X PBS (pH 7.2–7.5) or 50 mM Sodium Bicarbonate (pH 8.3).

-

Critical: Must be amine-free . No Tris, Glycine, or Azide.

-

-

Quenching Buffer: 1 M Tris-HCl (pH 8.0).

-

Storage Buffer: 1X PBS with stabilizer (e.g., 0.1% BSA, only added after conjugation).

Equipment

-

Desalting Columns: Zeba™ Spin Desalting Columns (40K MWCO) or PD-10 columns.

-

UV-Vis Spectrophotometer: NanoDrop or standard cuvette system.

Pre-Conjugation Workflow

Before starting, ensure your antibody is in a compatible buffer. Commercial antibodies often contain BSA, Gelatin, or Sodium Azide.

-

BSA/Gelatin: These are proteins with amines; they will compete for the NHS ester. They must be removed via Protein A/G purification.

-

Tris/Glycine: These are small molecule amines. Remove via dialysis or rapid desalting into Conjugation Buffer.

Workflow Visualization

Figure 1: Step-by-step workflow for TCO-PEG8-NHS ester conjugation.[5][6]

Step-by-Step Protocol

Step 1: Calculations (The "Math" of Conjugation)

Targeting 3–5 TCO labels per antibody is optimal. For NHS esters, hydrolysis competes with conjugation. Therefore, a 20-fold molar excess is standard for antibodies at 1–2 mg/mL.

Example Calculation:

-

Antibody: 1 mg IgG (MW ~150,000 Da).

-

Moles of Antibody:

(or 6.67 nmol). -

Molar Excess: 20x.

-

Moles of TCO-PEG8-NHS needed:

. -

Mass of Linker needed:

(

Step 2: Reagent Preparation

-

Equilibrate: Allow the TCO-PEG8-NHS vial to warm to room temperature (RT) before opening to prevent condensation (water causes hydrolysis).

-

Dissolve: Prepare a 10 mM stock solution in anhydrous DMSO or DMF.

Step 3: The Reaction[3][7][9][10]

-

Mix: Add the calculated volume of TCO-PEG8-NHS stock to the antibody solution.

-

Constraint: Ensure the final organic solvent (DMSO/DMF) concentration is <10% (v/v) to prevent antibody denaturation.

-

-

Incubate:

-

Option A (Standard): 30–60 minutes at Room Temperature.

-

Option B (Sensitive Proteins): 2 hours at 4°C.

-

-

Quench: Add 1 M Tris-HCl (pH 8.0) to a final concentration of 50–100 mM. Incubate for 10 minutes. This reacts with any remaining NHS ester, preventing cross-linking or non-specific reactions later.

Step 4: Purification

Remove excess hydrolyzed linker and quenched byproducts using a desalting column (e.g., Zeba Spin or PD-10) equilibrated with Storage Buffer (PBS).

-

Why? Free TCO linker will competitively inhibit the subsequent click reaction with Tetrazine.

Quality Control: Quantifying TCO Loading

Unlike fluorophores, TCO is not easily visible by UV-Vis (absorbance ~260 nm overlaps with protein). To validate the conjugation, you must perform a Tetrazine Titration .

Method: Tetrazine-Dye Shift

-

Take a small aliquot of TCO-labeled antibody (e.g., 5

g). -

React with a known excess of a Tetrazine-Dye (e.g., Tetrazine-Cy5).

-

Run the sample on a UV-Vis spectrophotometer.

-

Calculate:

(Where CF is the correction factor for the dye's absorbance at 280 nm).

Alternatively, use a HABA-Biotin analogue method if using a Tetrazine-Biotin probe.

Reaction Mechanism Diagram

Figure 2: Chemical mechanism. The NHS ester targets amines, followed by the TCO-Tetrazine IEDDA click reaction.

Troubleshooting & Storage

| Issue | Probable Cause | Solution |

| Low TCO Incorporation | Hydrolysis of NHS ester | Ensure reagents are dry; avoid buffers with pH > 8.5; do not store diluted NHS stock. |

| Low TCO Incorporation | Competing Amines | Ensure buffer is free of Tris, Glycine, and BSA. |

| Precipitation | Over-labeling or Solvent Shock | Reduce molar excess (try 10x); add DMSO slowly while vortexing. |

| No Click Reaction | TCO Isomerization | TCO can revert to cis-cyclooctene (unreactive) if exposed to thiols or copper. Store at -20°C. |

Storage:

-

Store TCO-labeled antibodies at 4°C for short term (weeks).

-

For long term, aliquot and freeze at -80°C (avoid freeze-thaw).[4]

-

Note: TCO is generally stable, but prolonged exposure to free thiols (e.g., DTT, BME) can degrade its reactivity.

References

-

Blackman, M. L., Royzen, M., & Fox, J. M. (2008). Tetrazine ligation: fast bioconjugation based on inverse-electron-demand Diels-Alder reactivity.[1][3][8][9][10] Journal of the American Chemical Society. Link

-

Knall, A.-C., & Slugovc, C. (2013). Inverse electron demand Diels–Alder (iEDDA)-initiated conjugation: a (high) potential click chemistry scheme. Chemical Society Reviews. Link

-

BroadPharm. (n.d.). TCO-PEG8-NHS Ester Product Protocol. BroadPharm Application Notes. Link

-

Vector Laboratories. (n.d.). TCO-Tetrazine Conjugation: Unmatched Speed, Precision, And Biocompatibility.[1][3] Vector Labs Technical Guides. Link

Sources

- 1. vectorlabs.com [vectorlabs.com]

- 2. precisepeg.com [precisepeg.com]

- 3. TCO(axial)-PEG8-NHS ester TCO click chemistry- Conju-Probe: Enable Bioconjugation [conju-probe.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. TCO-PEG8-NHS ester, 2353409-95-5 | BroadPharm [broadpharm.com]

- 6. broadpharm.com [broadpharm.com]

- 7. nanocs.net [nanocs.net]

- 8. Labeling a TCO-functionalized single domain antibody fragment with 18F via inverse electron demand Diels Alder cycloaddition using a fluoronicotinyl moiety-bearing tetrazine derivative - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. IEDDA: An Attractive Bioorthogonal Reaction for Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]

Unlocking Precision in Flow Cytometry: A Guide to Bioorthogonal Labeling with TCO-PEG8-NHS Ester

Introduction: Beyond Conventional Fluorophore Conjugation

In the dynamic landscape of cellular analysis, flow cytometry stands as a cornerstone technique, enabling the high-throughput, multi-parametric interrogation of single cells. The specificity of this powerful technology hinges on the quality of fluorescent labeling. Traditional methods, while effective, often involve direct conjugation of bulky fluorophores to primary antibodies, which can sometimes lead to steric hindrance and potential alteration of antibody binding affinity.[1] Bioorthogonal chemistry offers an elegant solution to these challenges, providing a two-step labeling strategy that decouples antibody binding from fluorophore introduction.[2]

This guide delves into the application of a key player in the bioorthogonal toolkit: the TCO-PEG8-NHS ester. This heterobifunctional linker empowers researchers to first modify their primary antibodies with a small, bio-inert trans-cyclooctene (TCO) moiety. Subsequently, in a highly specific and rapid reaction, a tetrazine-conjugated fluorophore is introduced, "clicking" onto the TCO-modified antibody already bound to its cellular target. This approach minimizes the potential for interference with antigen recognition and opens the door to novel experimental designs.

The TCO-tetrazine ligation, an inverse-electron-demand Diels-Alder cycloaddition, is renowned for its exceptionally fast reaction kinetics and remarkable specificity, proceeding efficiently in complex biological milieu without the need for catalysts.[3][4] The inclusion of a hydrophilic polyethylene glycol (PEG8) spacer in the TCO-PEG8-NHS ester enhances the solubility and accessibility of the TCO group, further promoting an efficient ligation reaction.[5]

This document provides a comprehensive overview of the principles, detailed protocols for antibody modification and cell labeling, and crucial considerations for experimental design and data interpretation when employing TCO-PEG8-NHS ester in flow cytometry.

The Chemistry of Precision: Mechanism of Action

The application of TCO-PEG8-NHS ester in flow cytometry is a two-step process, each governed by a distinct and highly efficient chemical reaction.

Step 1: Antibody Modification via NHS Ester Chemistry

The initial step involves the covalent attachment of the TCO-PEG8 moiety to the primary antibody of interest. This is achieved through the N-hydroxysuccinimide (NHS) ester functional group of the linker. NHS esters are highly reactive towards primary amines (-NH2), which are abundantly present in antibodies, primarily on the side chains of lysine residues and the N-terminus of the polypeptide chains.[6]

The reaction is a nucleophilic acyl substitution where the primary amine of the antibody attacks the carbonyl carbon of the NHS ester, leading to the formation of a stable amide bond and the release of the NHS leaving group.[]

Key Considerations for NHS Ester Coupling:

-

pH is Critical: The reaction is highly pH-dependent. An optimal pH range of 8.0-8.5 ensures that the primary amines are deprotonated and thus nucleophilic, while minimizing the competing hydrolysis of the NHS ester.[][8]

-

Buffer Selection: Buffers containing primary amines, such as Tris or glycine, must be avoided as they will compete with the antibody for reaction with the NHS ester.[9] Phosphate-buffered saline (PBS) adjusted to the appropriate pH is a suitable choice.

-

Molar Ratio: The ratio of TCO-PEG8-NHS ester to antibody needs to be optimized to achieve a sufficient degree of labeling without compromising antibody function. A molar excess of the NHS ester is typically used.[9]

Step 2: Bioorthogonal "Click" Reaction - The TCO-Tetrazine Ligation

Once the primary antibody is modified with the TCO group and incubated with the target cells, a tetrazine-conjugated fluorophore is introduced. The TCO and tetrazine moieties then undergo a rapid and irreversible inverse-electron-demand Diels-Alder cycloaddition.[3][4] This reaction is exceptionally fast and specific, forming a stable covalent bond and enabling the fluorescent labeling of the target cells.[4]

Advantages of the TCO-Tetrazine Ligation:

-

Biocompatibility: The reaction proceeds efficiently under physiological conditions without the need for cytotoxic catalysts.[4]

-

Fast Kinetics: The reaction is extremely rapid, allowing for efficient labeling even at low concentrations of reactants.[3]

-

High Specificity: TCO and tetrazine groups are mutually reactive and do not cross-react with other functional groups present in biological systems.[4]

Visualizing the Workflow

To illustrate the entire process, from antibody modification to the final labeled cell, the following diagrams outline the key steps.

Caption: Experimental workflow for two-step cell labeling.

Detailed Protocols

Part 1: Modification of Primary Antibody with TCO-PEG8-NHS Ester

This protocol provides a general guideline for labeling antibodies. Optimization of the molar ratio of TCO-PEG8-NHS ester to the antibody may be required for optimal performance.

Materials:

-

Primary antibody of interest (free of amine-containing stabilizers like BSA or glycine)

-

TCO-PEG8-NHS ester

-

Anhydrous Dimethylsulfoxide (DMSO)

-

Reaction Buffer: 0.1 M sodium bicarbonate buffer, pH 8.3

-

Quenching Buffer: 1 M Tris-HCl, pH 8.0

-

Desalting column or dialysis cassette for purification

Procedure:

-

Antibody Preparation:

-

If the antibody is in a buffer containing primary amines, it must be exchanged into the Reaction Buffer. This can be done using a desalting column or dialysis.[9]

-

Adjust the antibody concentration to 1-2 mg/mL in the Reaction Buffer.[]

-

-

TCO-PEG8-NHS Ester Solution Preparation:

-

Labeling Reaction:

-

Add a 10 to 20-fold molar excess of the 10 mM TCO-PEG8-NHS ester stock solution to the antibody solution.[9] The optimal ratio may need to be determined empirically.

-

Incubate the reaction mixture for 1-2 hours at room temperature with gentle agitation, protected from light.[]

-

-

Quenching the Reaction (Optional but Recommended):

-

To stop the reaction, add the Quenching Buffer to a final concentration of 50-100 mM.

-

Incubate for 30 minutes at room temperature.

-

-

Purification of the TCO-modified Antibody:

-

Remove the unreacted TCO-PEG8-NHS ester and other small molecules by using a desalting column or by dialysis against an appropriate storage buffer (e.g., PBS).

-

The purified TCO-modified antibody is now ready for use or can be stored according to the manufacturer's recommendations.

-

Part 2: Two-Step Cell Labeling for Flow Cytometry

This protocol describes the labeling of cells with the TCO-modified antibody followed by the "click" reaction with a tetrazine-fluorophore.

Materials:

-

TCO-modified primary antibody (from Part 1)

-

Tetrazine-conjugated fluorophore

-

Cell sample of interest

-

Flow Cytometry Staining Buffer (e.g., PBS with 1% BSA and 0.1% sodium azide)

-

Appropriate controls (see Section on Experimental Controls)

Procedure:

-

Cell Preparation:

-

Prepare a single-cell suspension of your target cells in ice-cold Flow Cytometry Staining Buffer.

-

Determine the cell count and adjust the concentration to the desired density (typically 1 x 10^6 cells per sample).

-

-

Primary Antibody Staining:

-

Add the optimized concentration of the TCO-modified primary antibody to the cell suspension.

-

Incubate for 30-60 minutes on ice or at 4°C, protected from light.

-

Wash the cells 2-3 times with ice-cold Flow Cytometry Staining Buffer by centrifugation.

-

-

Tetrazine-Fluorophore "Click" Reaction:

-

Resuspend the cell pellet in Flow Cytometry Staining Buffer.

-

Add the tetrazine-conjugated fluorophore at the recommended concentration.

-

Incubate for 30-60 minutes at room temperature, protected from light. The optimal incubation time may vary depending on the specific tetrazine-fluorophore and cell type.

-

Wash the cells 2-3 times with ice-cold Flow Cytometry Staining Buffer.

-

-

Flow Cytometry Analysis:

-

Resuspend the final cell pellet in an appropriate volume of Flow Cytometry Staining Buffer.

-

Analyze the samples on a flow cytometer equipped with the appropriate lasers and filters for the chosen fluorophore.

-

A System of Self-Validation: Essential Experimental Controls

Proper controls are paramount for the accurate interpretation of flow cytometry data. For this two-step labeling protocol, a comprehensive set of controls is necessary to validate each step of the process.

| Control | Purpose | Description |

| Unstained Cells | To assess autofluorescence and set the negative gate. | Cells that have not been treated with any antibody or fluorophore. |

| Isotype Control (TCO-modified) | To control for non-specific binding of the primary antibody. | Cells stained with a TCO-modified isotype control antibody (same isotype, species, and degree of labeling as the primary) followed by the tetrazine-fluorophore. |

| Cells + Tetrazine-Fluorophore Only | To control for non-specific binding of the tetrazine-fluorophore. | Cells that have not been treated with the TCO-modified primary antibody but are incubated with the tetrazine-fluorophore. |

| Cells + Unmodified Primary Antibody + Tetrazine-Fluorophore | To confirm the specificity of the TCO-tetrazine reaction. | Cells stained with the unmodified primary antibody followed by incubation with the tetrazine-fluorophore. |

| Fluorescence Minus One (FMO) Controls | To accurately set gates in multicolor experiments. | For multicolor panels, a control that includes all fluorophores except the one of interest is crucial for determining the spread of fluorescence from other channels.[10] |

| Single-Color Controls | For compensation in multicolor experiments. | Samples stained with each individual fluorophore used in the experiment to calculate and apply compensation. |

Troubleshooting and Optimization

| Problem | Potential Cause | Suggested Solution |

| Low or No Signal | - Inefficient antibody modification. - Loss of antibody activity after modification. - Inefficient TCO-tetrazine ligation. - Low target antigen expression. | - Optimize the molar ratio of TCO-PEG8-NHS ester to antibody. - Ensure the antibody was in an amine-free buffer during modification. - Test the activity of the modified antibody in a separate assay. - Increase the incubation time or concentration of the tetrazine-fluorophore. - Confirm antigen expression using a directly conjugated antibody. |

| High Background | - Non-specific binding of the TCO-modified antibody. - Non-specific binding of the tetrazine-fluorophore. - Inadequate washing. | - Use an appropriate isotype control to assess non-specific binding. - Include a blocking step with serum from the same species as the secondary antibody if applicable. - Titrate the concentration of the tetrazine-fluorophore. - Increase the number and volume of wash steps. |

| Precipitation of Antibody during Labeling | - Over-labeling of the antibody. | - Reduce the molar excess of the TCO-PEG8-NHS ester during the modification step.[1] |

Conclusion: A Versatile Tool for Advanced Cellular Analysis

The use of TCO-PEG8-NHS ester in conjunction with tetrazine-conjugated fluorophores represents a significant advancement in flow cytometry labeling strategies. This bioorthogonal approach provides researchers with a flexible and robust method for the precise fluorescent labeling of cellular targets. By minimizing potential interference with antibody-antigen interactions and offering a modular platform for fluorophore introduction, this technology opens up new avenues for complex, multi-parametric cellular analysis. The successful implementation of this technique, as with any powerful tool, relies on a thorough understanding of the underlying chemistry, meticulous execution of the protocols, and the inclusion of a comprehensive set of controls to ensure the generation of high-quality, reproducible data.

References

-

Abberior Instruments. NHS ester protocol for labeling proteins. [Link]

-

Kratochvíl, M., et al. (2023). trans-Cyclooctene- and Bicyclononyne-Linked Nucleotides for Click Modification of DNA with Fluorogenic Tetrazines and Live Cell Metabolic Labeling and Imaging. Bioconjugate Chemistry. [Link]

-

Zhang, Y., et al. (2022). Building bioorthogonal click-release capable artificial receptors on cancer cell surface for imaging, drug targeting and delivery. Acta Pharmaceutica Sinica B. [Link]

-

Chu, T. T. (2016). Improving TCO-Conjugated Antibody Reactivity for Bioorthogonal Pretargeting. UC Irvine. [Link]

-

White, K. A., et al. (2024). Tunable Cell Surface Proximity Labeling via Photocatalytic and Enzymatic Activation of Fast Bioorthogonal Chemistry. ChemRxiv. [Link]

-

ResearchGate. Dual protein labelling on live cell surface for super-resolution... [Link]

-

Rashidian, M., et al. (2013). Site-Specific Antibody Functionalization Using Tetrazine–Styrene Cycloaddition. Bioconjugate Chemistry. [Link]

-

Adhikari, K., et al. (2021). Recent Advances in the Development of Tetrazine Ligation Tools for Pretargeted Nuclear Imaging. Molecules. [Link]

-

Geva, M., et al. (2020). A straightforward approach for bioorthogonal labeling of proteins and organelles in live mammalian cells, using a short peptide tag. BMC Biology. [Link]

-

Yeh, C.-H., et al. (2017). High sensitivity 8-color flow cytometry assay for paroxysmal nocturnal hemoglobinuria granulocyte and monocyte detections. Oncotarget. [Link]

-

Burns, N., et al. (2020). Tetrazine Ligation on Semiconductor Quantum Dots Requires Specific Surface Coating and Tagging Architectures. Bioconjugate Chemistry. [Link]

-

Bio-Techne. Flow Cytometry Troubleshooting Guide. [Link]

-

van der Gracht, A. M. F., et al. (2023). A Lysosome-Targeted Tetrazine for Organelle-Specific Click-to-Release Chemistry in Antigen Presenting Cells. Journal of the American Chemical Society. [Link]

-

Abcam. Flow cytometry: troubleshooting. (2019-01-30). [Link]

-

ResearchGate. Bioorthogonal labeling with tetrazine-dyes for super-resolution microscopy. [Link]

-

Bio-Rad Antibodies. Troubleshooting - Flow Cytometry Guide. [Link]

-

Weit, N., et al. Simplifying High Complexity Flow Cytometry Experiments: a Case Study Using an Analysis of T Cell Populations in Human Blood. Labplan. [Link]

-

Bio-Rad Antibodies. Controls for Flow Cytometry. [Link]

-

Eddins, A.J. et al. (2024). Tetrazine Amino Acid Encoding for Rapid and Complete Protein Bioconjugation. Bio-protocol. [Link]

-

Fluidic Sciences. Getting Started Guide - Protein labeling with Alexa FluorTM NHS ester. [Link]

-

FluoroFinder. Flow Cytometry Controls. (2024-10-10). [Link]

-

Chen, Y., et al. (2021). A flow-cytometry-based assay to assess granule exocytosis and GZB delivery by human CD8 T cells and NK cells. STAR Protocols. [Link]

-

Sino Biological. Flow Cytometry Controls. [Link]

Sources

- 1. Labeling Chemistry Support—Troubleshooting | Thermo Fisher Scientific - US [thermofisher.com]

- 2. A straightforward approach for bioorthogonal labeling of proteins and organelles in live mammalian cells, using a short peptide tag - PMC [pmc.ncbi.nlm.nih.gov]

- 3. TCO(axial)-PEG8-NHS ester TCO click chemistry- Conju-Probe: Enable Bioconjugation [conju-probe.com]

- 4. broadpharm.com [broadpharm.com]

- 5. escholarship.org [escholarship.org]

- 6. NHS ester protocol for labeling proteins [abberior.rocks]

- 8. biotium.com [biotium.com]

- 9. broadpharm.com [broadpharm.com]

- 10. bio-rad-antibodies.com [bio-rad-antibodies.com]

Modular Assembly of PROTACs via TCO-Tetrazine Bioorthogonal Chemistry

Application Note & Protocol Guide

Abstract

The development of Proteolysis Targeting Chimeras (PROTACs) is often hindered by the synthetic complexity of optimizing linker length and the poor cellular permeability of high-molecular-weight ternary complexes.[1][2] This guide details the application of TCO-PEG8-NHS ester (Trans-cyclooctene-PEG8-N-hydroxysuccinimide) to address these challenges. By leveraging the ultrafast, bioorthogonal Inverse Electron Demand Diels-Alder (IEDDA) reaction between TCO and Tetrazine, researchers can achieve two critical objectives:

-

Rapid Library Synthesis: Modular assembly of PROTAC libraries in vitro to screen optimal ligand pairs.[2]

-

In-Cell Assembly (CLIPTACs): Sequential treatment of cells with smaller, permeable precursors that self-assemble into active PROTACs intracellularly, bypassing membrane permeability barriers.[2]

Scientific Rationale & Mechanism

The Bioorthogonal Advantage (IEDDA)

The core of this protocol is the reaction between trans-cyclooctene (TCO) and a tetrazine (Tz) derivative.[2][3][4][5][6] Unlike Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), the TCO-Tetrazine ligation is catalyst-free and proceeds with exceptionally fast kinetics (

Linkerology: Why PEG8?

The PEG8 spacer provided by the TCO-PEG8-NHS ester is a strategic choice for PROTAC design:

-

Solubility: The hydrophilic polyethylene glycol chain counters the lipophilicity of many warheads, improving the physicochemical profile.[2]

-

Reach & Flexibility: A PEG8 linker extends approximately 30–35 Å.[2] This length is often the "Goldilocks" zone—long enough to span the gap between the E3 ligase and the Protein of Interest (POI) without inducing steric clashes, yet flexible enough to allow the formation of a productive ternary complex.[2]

Mechanism of Action Diagram

The following diagram illustrates the modular assembly workflow, highlighting the transition from separate precursors to a functional degrader.

Caption: Workflow for converting an amine-functionalized ligand into a TCO-precursor, followed by click-assembly with a Tetrazine partner to form the active PROTAC.

Experimental Protocols

Protocol A: Synthesis of TCO-PEG8-Ligand Precursor

This step conjugates the TCO-PEG8-NHS ester to a ligand containing a primary amine (e.g., a Thalidomide analog with a free amine or a POI inhibitor).

Reagents Required:

-

Ligand-NH2: Target small molecule with a solvent-accessible primary amine.[2]

-

TCO-PEG8-NHS Ester: (Store at -20°C, desiccated).

-

Anhydrous DMSO or DMF: Critical—NHS esters hydrolyze rapidly in water.[2]

-

DIPEA (Diisopropylethylamine): Non-nucleophilic base.[2]

Step-by-Step Procedure:

-

Preparation: Equilibrate the TCO-PEG8-NHS ester to room temperature before opening the vial to prevent condensation.

-

Dissolution: Dissolve the Ligand-NH2 (1.0 eq) in anhydrous DMSO to a concentration of 10–50 mM.

-

Activation: Add DIPEA (3.0 eq) to the ligand solution.[2]

-

Conjugation: Add TCO-PEG8-NHS ester (1.2 – 1.5 eq) to the mixture.

-

Note: A slight excess of NHS ester ensures complete consumption of the valuable ligand.[2]

-

-

Incubation: Stir at Room Temperature (RT) for 2–4 hours in the dark.

-

QC Check: Monitor reaction progress via LC-MS. Look for the disappearance of the starting amine mass and the appearance of [Ligand + TCO-PEG8 mass - NHS group].

-

-

Quenching: Once complete, add 5.0 eq of Tris buffer (pH 8.0) or ethanolamine to quench unreacted NHS ester.[2]

-

Purification: Purify immediately via Preparative HPLC (Reverse Phase C18).

-

Lyophilization: Freeze-dry the purified fraction to obtain the TCO-PEG8-Ligand powder.

Protocol B: "Click" Assembly (In Vitro Library Generation)

Use this protocol to rapidly assemble a library of PROTACs by mixing your TCO-Ligand with various Tetrazine-E3 binders.[2]

Reagents Required:

-

TCO-PEG8-Ligand (from Protocol A).[2]

-

Tetrazine-Ligand B (e.g., Tetrazine-Thalidomide or Tetrazine-VHL).[2]

-

Solvent: DMSO or Methanol.[2]

Step-by-Step Procedure:

-

Stock Solutions: Prepare 10 mM stock solutions of both the TCO-Ligand and the Tetrazine-Ligand in DMSO.

-

Mixing: In a 96-well plate or microcentrifuge tube, mix the two components at a 1:1 molar ratio .

-

Incubation: Incubate for 30–60 minutes at RT.

-

Note: The reaction is usually complete within minutes due to fast kinetics, but 30 mins ensures quantitative conversion.[2]

-

-

Direct Usage: The resulting solution contains the assembled PROTAC. For biological assays (e.g., Western Blot degradation assays), this mixture can often be diluted directly into cell culture media, assuming the residual DMSO concentration is <0.5%.[2]

Advanced Application: In-Cell Assembly (CLIPTACs)

The "CLIPTAC" (Click-PROTAC) methodology overcomes the "Rule of 5" violations common in PROTACs by assembling the molecule inside the cell.

Protocol:

-

Pre-treatment: Treat cells with the TCO-PEG8-Ligand (e.g., 1–10 µM) for 1–2 hours.[2]

-

Why? The smaller precursor permeates the membrane faster than a full PROTAC.[2]

-

-

Wash: Wash cells 2x with PBS to remove extracellular TCO-Ligand.[2]

-

Click Step: Add the Tetrazine-Ligand (e.g., Tetrazine-Thalidomide) to the media.[2]

-

Incubation: Incubate for 18–24 hours.

-

Mechanism: The Tetrazine ligand enters the cell and "clicks" with the intracellular TCO-Ligand, forming the active PROTAC in situ, triggering degradation.

Data Analysis & Troubleshooting

Quantitative Metrics

When characterizing your TCO-PEG8-Ligand, use this reference table:

| Parameter | Expected Value/Observation | Troubleshooting |

| Purity (LC-MS) | >95% | If low, re-purify via Prep-HPLC. Remove unreacted NHS hydrolysis products. |

| Mass Shift | MW(Ligand) + MW(Linker) - MW(NHS) | Ensure you calculate the mass of the conjugated linker, not the starting NHS ester. |

| Color Change | Pink | If color persists, TCO may have degraded (isomerized) or stoichiometry is off. |

Common Pitfalls

-

NHS Hydrolysis: The NHS ester is extremely moisture-sensitive.[2] If the initial conjugation yield is low, your DMSO was likely "wet."[2] Use a fresh bottle or molecular sieves.

-

TCO Isomerization: TCO can isomerize to the unreactive cis-cyclooctene (CCO) if exposed to strong acids or transition metals for long periods.[2] Store TCO compounds at -20°C and avoid prolonged exposure to light.[2][7]

-

Thiol Reactivity: While TCO is bioorthogonal, high concentrations of intracellular thiols (Glutathione) can slowly react with some Tetrazines.[2] Ensure your Tetrazine partner is a stable derivative (e.g., methyl-tetrazine).[2]

References

-

Bioorthogonal Chemistry Principles

-

CLIPTACs (In-Cell Assembly)

-

PROTAC Linkerology

-

TCO-Tetrazine Kinetics

Sources

- 1. Protein Degradation by In-Cell Self-Assembly of Proteolysis Targeting Chimeras - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Novel Design Strategies to Enhance the Efficiency of Proteolysis Targeting Chimeras - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Tetrazine- and trans-cyclooctene-functionalised polypept(o)ides for fast bioorthogonal tetrazine ligation - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]

- 5. researchgate.net [researchgate.net]

- 6. broadpharm.com [broadpharm.com]

- 7. TCO(axial)-PEG8-NHS ester TCO click chemistry- Conju-Probe: Enable Bioconjugation [conju-probe.com]

- 8. precisepeg.com [precisepeg.com]

- 9. Conformationally Strained trans-Cyclooctene with Improved Stability and Excellent Reactivity in Tetrazine Ligation - PMC [pmc.ncbi.nlm.nih.gov]

Troubleshooting & Optimization

troubleshooting low conjugation efficiency with TCO-PEG8-NHS ester

[1]

Topic: Troubleshooting Low Conjugation Efficiency Product Class: Heterobifunctional Crosslinkers (Amine-to-Click Chemistry) Audience: Senior Researchers & Process Development Scientists

Executive Summary

Low conjugation efficiency with TCO-PEG8-NHS ester is rarely a single-variable failure.[1] It typically stems from a kinetic imbalance between aminolysis (the desired reaction with lysine) and hydrolysis (reaction with water), or from the silent degradation (isomerization) of the TCO moiety.

This guide moves beyond basic protocol steps to analyze the causality of failure. It provides a self-validating troubleshooting framework to isolate whether your issue is chemical (buffer/pH), reagent-based (hydrolysis/isomerization), or analytical (quantification errors).[1]

Part 1: Diagnostic Logic Tree

Before altering your protocol, trace your workflow through this decision matrix to identify the failure point.

Figure 1: Diagnostic workflow for isolating the root cause of low conjugation efficiency. Blue nodes represent decision points; Yellow notes indicate corrective actions.

Part 2: The Chemistry of Failure

1. The "Tris Trap" (Buffer Incompatibility)

The Mechanism: NHS esters react with any primary amine. Tris (tris(hydroxymethyl)aminomethane) and Glycine are primary amines. If present, they outcompete your protein's lysines because they are small, abundant, and sterically unhindered.

-

The Symptom: Zero labeling on the protein, but the NHS ester is consumed.

-

The Fix: Perform a buffer exchange (dialysis or desalting column) into PBS (pH 7.4) , Borate , or Carbonate/Bicarbonate .

-

Note: Sodium Azide (< 3mM) is acceptable, but high concentrations can interfere.[2]

2. The Kinetic Battle: Hydrolysis vs. Aminolysis

The NHS ester is moisture-sensitive.[1][3] Once in aqueous solution, a race begins between reacting with a lysine (Aminolysis) and reacting with water (Hydrolysis).

-

pH Sensitivity: As pH increases, the amine reactivity increases (lysines become deprotonated/nucleophilic), but the rate of hydrolysis increases exponentially.

-

The Danger Zone: At pH > 8.5 , the half-life of the NHS ester drops to minutes.[2] If your protein concentration is low (< 1 mg/mL), water molecules vastly outnumber protein amines, and hydrolysis wins.

Table 1: NHS Ester Stability vs. pH

| pH Condition | NHS Ester Half-Life (t½) | Recommended Use Case |

| pH 7.0 | 4 - 5 hours | Low protein concentration; overnight reactions.[1] |

| pH 8.0 | ~1 hour | Standard reaction (1-2 mg/mL protein). |

| pH 8.6 | ~10 minutes | High protein concentration (> 5 mg/mL) required for rapid labeling. |

Data Source: Hermanson, G. T. Bioconjugate Techniques [1]; Thermo Fisher Scientific Technical Guide [2].[1]

3. The Silent Killer: TCO Isomerization

The Mechanism: Trans-cyclooctene (TCO) derives its reactivity from high ring strain.[1][4] This strain makes it thermodynamically unstable relative to its cis-isomer (CCO).[1]

-

The Issue: CCO is unreactive toward tetrazines. If your TCO isomerizes during storage or conjugation, the NHS ester will still bind to your protein, but the protein will be "dead" in downstream click reactions.

-

Triggers:

-

Validation: You must distinguish between "Did the NHS fail?" and "Did the TCO die?" (See Part 4).

Part 3: Optimized Protocol

This protocol is designed to maximize the Aminolysis/Hydrolysis ratio.

Reagents:

-

Protein: > 2 mg/mL in PBS (pH 7.4). If < 1 mg/mL, concentrate it first.

-

Solvent: Anhydrous DMSO or DMF (stored over molecular sieves).

Step-by-Step:

-

Prepare Stock: Dissolve TCO-PEG8-NHS in anhydrous DMSO to 10-50 mM immediately before use. Do not store this solution.

-

Calculate Excess:

-

Initiate Reaction: Add the TCO stock to the protein. Ensure the final organic solvent volume is < 10% to prevent protein precipitation.

-

Incubation:

-

Option A (Standard): 30-60 minutes at Room Temperature (pH 7.5 - 8.0).

-

Option B (Sensitive): 2 hours at 4°C (pH 7.2 - 7.5).

-

-

Quench: Add 1M Tris (pH 8.0) to a final concentration of 50-100 mM.[1] Incubate for 15 mins. This ensures no reactive NHS esters remain.

-

Purification: Remove excess TCO using Zeba Spin columns or dialysis. Unreacted TCO will compete for Tetrazines downstream.

Part 4: Self-Validating Quality Control

How do you know it worked? Do not rely on "functional assays" (e.g., cell killing) alone. You need to quantify the Degree of Labeling (DOL) .

Method A: LC-MS (Gold Standard)

Intact protein Mass Spectrometry is the only way to definitively prove the TCO is attached.[1]

-

Expected Shift: + [MW of TCO-PEG8 linker - MW of NHS leaving group].

-

Note: The NHS leaving group (115 Da) is lost. Calculate the "added mass" correctly.

Method B: Tetrazine Titration (Accessible)

If MS is unavailable, use a Tetrazine-Dye (e.g., Tetrazine-5-FAM) to titrate the available TCO.[1]

-

Take a known amount of TCO-labeled protein.[1]

-

Add excess Tetrazine-Dye.[1]

-

Measure the decrease in Tetrazine absorbance (usually ~520nm) or the appearance of FRET quenching (depending on the probe).

-

Logic: If the protein binds the dye, the TCO is active. If the protein has mass (on SDS-PAGE) but doesn't bind the dye, the TCO has isomerized to cis [3].

Part 5: Frequently Asked Questions (FAQ)

Q: My TCO-PEG8-NHS ester arrived as a viscous oil/solid. Is it degraded? A: Not necessarily. PEGylated linkers often exist as viscous oils or low-melting solids.[1] However, if the container was not sealed with desiccant or was warm, hydrolysis is possible. Always store at -20°C under desiccant [4].

Q: Can I use TCO-PEG8-NHS for intracellular targets? A: The PEG8 spacer increases solubility but also size.[1] While TCO/Tetrazine is bioorthogonal, the NHS conjugation happens in vitro. If you are injecting the conjugate, the PEG8 helps reduce aggregation and immunogenicity, but it does not facilitate cell entry on its own.

Q: Why use PEG8? Why not TCO-NHS (no PEG)? A: Hydrophobicity.[1] TCO is very hydrophobic. Attaching it directly to a protein (especially multiple copies) can cause the protein to precipitate. The PEG8 spacer acts as a "solubility shield" and pushes the TCO away from the protein surface, making it more accessible to the Tetrazine [5].

Q: I see a precipitate when I add the TCO to my protein. A: The TCO stock (in DMSO) hit the aqueous buffer too fast.

-

Fix: Vortex the protein solution gently while slowly adding the TCO. Ensure DMSO is < 10% of final volume.

References

-

Hermanson, G. T. (2013). Bioconjugate Techniques (3rd ed.). Academic Press. [1]

-

Thermo Fisher Scientific. (n.d.). NHS Ester Reaction Chemistry and Protocol. Retrieved from [1]

-

Rossin, R., et al. (2010). Trans-Cyclooctene Isomers with Improved Stability and Reactivity. Bioconjugate Chemistry. [1]

-

BroadPharm. (n.d.). TCO-PEG8-NHS Ester Product Data & Storage. [1]

-

Knall, A-C., et al. (2014). Inverse Electron Demand Diels-Alder (iEDDA)-Initiated Conjugation: A (High) Potential Click Chemistry Scheme. Chemical Society Reviews.

Sources

- 1. xcessbio.com [xcessbio.com]

- 2. アミン反応性架橋剤化学 | Thermo Fisher Scientific - JP [thermofisher.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. trace.tennessee.edu [trace.tennessee.edu]

- 5. chemscene.com [chemscene.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. TCO(axial)-PEG8-NHS ester TCO click chemistry- Conju-Probe: Enable Bioconjugation [conju-probe.com]

optimizing pH for TCO-PEG8-NHS ester reaction with primary amines

Subject: Optimizing pH for TCO-PEG8-NHS Ester Conjugation Ticket ID: TCO-OPT-001 Status: Resolved Responder: Senior Application Scientist, Bioconjugation Division

Executive Summary: The "Goldilocks" Zone

You are navigating a kinetic balancing act. The reaction between TCO-PEG8-NHS ester and primary amines (lysine residues or N-termini) is governed by two competing factors: amine nucleophilicity (requires higher pH) and NHS ester hydrolysis (accelerated by higher pH).

For TCO-PEG8-NHS ester, the operational window is pH 7.2 to 8.5 .[1]

-

Below pH 7.0: Reaction stalls. Amines are protonated (

) and non-nucleophilic. -

Above pH 8.5: Reagent waste. Hydrolysis consumes the NHS ester before it can label your protein.

Part 1: The Mechanistic "Why" (Expert Analysis)